Cas no 6711-46-2 (1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-)

1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-, is a diamine compound featuring a tertiary amine and a secondary amine group, with a phenyl substituent on the secondary nitrogen. This structure imparts unique reactivity, making it valuable as a ligand in coordination chemistry or as an intermediate in organic synthesis. The dimethyl substitution enhances steric and electronic properties, influencing selectivity in catalytic processes. Its aromatic component may contribute to π-interactions in molecular recognition or material applications. The compound’s bifunctional nature allows for versatile modifications, useful in pharmaceuticals, agrochemicals, or polymer chemistry. Proper handling is advised due to potential amine-related hazards.
1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- structure
6711-46-2 structure
Product Name:1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-
CAS No:6711-46-2
MF:C10H16N2
MW:164.247442245483
CID:516921
PubChem ID:81206
Update Time:2025-06-25

1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-
    • N,N-Dimethyl-N'-phenyl-1,2-ethanediamine
    • N,N-dimethyl-N'-phenylethylenediamine
    • 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl-
    • N,N-dimethyl-N'-phenylethane-1,2-diamine
    • UNII-H529KF3HCS
    • AKOS000253466
    • NS00036092
    • Z335250304
    • NCGC00327599-01
    • H529KF3HCS
    • 6711-46-2
    • 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-
    • BDBM50404731
    • CCG-356532
    • N',N'-dimethyl-N-phenylethane-1,2-diamine
    • F83232
    • N1,N1-Dimethyl-N2-phenylethane-1,2-diamine
    • AB01322874-02
    • DTXSID1064459
    • N,N-dimethyl-N'-phenyl-ethylenediamine
    • DIMETHYL(2-(PHENYLAMINO)ETHYL)AMINE
    • dimethyl[2-(phenylamino)ethyl]amine
    • N-[2-(dimethylamino)ethyl]aniline
    • N-(2-(Dimethylamino)ethyl)aniline
    • EINECS 229-760-3
    • CHEMBL138614
    • SCHEMBL171395
    • N,N-dimethyl-N'-phenylethylenedi-amine
    • CS-0252231
    • EN300-59495
    • STK832181
    • DB-101651
    • Inchi: 1S/C10H16N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
    • InChI Key: FRCVOKAWJJIJHQ-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCNC1C=CC=CC=1

Computed Properties

  • Exact Mass: 164.13148
  • Monoisotopic Mass: 164.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 15.3A^2

Experimental Properties

  • Density: 0.991
  • Boiling Point: 266.1°C at 760 mmHg
  • Flash Point: 113.2°C
  • Refractive Index: 1.558
  • PSA: 15.27

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Additional information on 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-

Introduction to 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- (CAS No. 6711-46-2)

1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl-, with the CAS number 6711-46-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This diamine derivative has garnered attention due to its versatile applications in the synthesis of complex molecules and its potential role in drug development. The compound's unique structural features, including its dimethylated and phenyl-substituted ethylenediamine backbone, make it a valuable intermediate in various chemical reactions.

The molecular structure of 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- consists of a central ethylene bridge with two amino groups at each end, where one of the amino groups is further modified with a methyl group and a phenyl group. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry. The presence of the phenyl group enhances the compound's ability to participate in π-stacking interactions and metal coordination, making it useful in the design of metal-organic frameworks (MOFs) and supramolecular assemblies.

In recent years, the compound has been explored for its role in the development of novel pharmaceuticals. Its diamine core serves as a scaffold for constructing more complex molecules, such as polyamine-based drugs that target specific biological pathways. For instance, derivatives of 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- have been investigated for their potential in inhibiting enzymes involved in cancer metabolism. The dimethylation at the N1 positions increases the compound's lipophilicity, which can improve its membrane permeability and bioavailability, crucial factors for drug efficacy.

Moreover, the phenyl substituent at the N2 position introduces additional functionalization possibilities. This allows chemists to attach various pharmacophores or bioactive groups, tailoring the compound for specific therapeutic applications. Researchers have also examined its utility in designing chelating agents for metal-based therapeutics. The ability to coordinate with transition metals like platinum or ruthenium opens up avenues for developing new anticancer agents that leverage metallo-drug interactions.

The synthesis of 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- typically involves multi-step organic reactions, starting from commercially available precursors such as benzaldehyde and formaldehyde. The process often includes condensation reactions followed by selective functional group transformations to achieve the desired dimethylation and phenylation patterns. Advances in catalytic methods have streamlined these synthetic routes, making large-scale production more feasible and cost-effective.

Recent studies have highlighted the compound's role in materials science as well. Its ability to form stable complexes with metal ions has been utilized in the development of novel catalysts for organic transformations. These catalysts exhibit high selectivity and efficiency, making them attractive for industrial applications. Additionally, the compound's properties have been explored in the context of conductive polymers and electronic materials, where its rigid structure and tunable electronic characteristics offer promising opportunities.

The pharmaceutical industry has also shown interest in 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- due to its potential as a prodrug or a precursor for active pharmaceutical ingredients (APIs). Prodrugs are designed to improve drug delivery by being inactive until metabolized into their active form within the body. The structural flexibility of this compound allows for modifications that can enhance its pharmacokinetic properties, such as solubility and stability.

In conclusion, 1,2-Ethanediamine,N1,N1-dimethyl-N2-phenyl- (CAS No. 6711-46-2) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural features enable diverse functionalities, making it indispensable in synthetic chemistry and drug development. As research continues to uncover new applications for this molecule, its significance is expected to grow further, driving innovation in both academic and industrial settings.

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